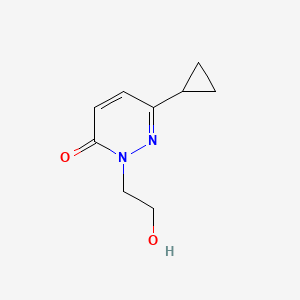

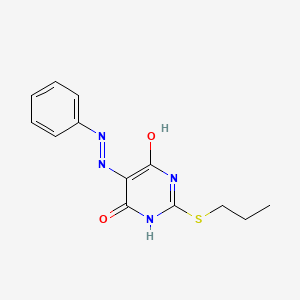

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, commonly known as NBDA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Scientific Research Applications

Quality Control in Anticonvulsants

N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound closely related to N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, has been studied for its anticonvulsive activity. It demonstrated high anticonvulsive activity compared to the classic drug "Depakin" and was proposed for further preclinical studies. This research highlights the development of quality control methods for this promising anticonvulsant (Sych et al., 2018).

Physicochemical Studies

A study focused on the physicochemical properties of a similar compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, providing experimental data for its saturated vapor pressure, solubility, and distribution coefficients. This research is vital for understanding the compound's behavior under various conditions (Ol’khovich et al., 2017).

Spectroscopic Techniques and Drug Potential

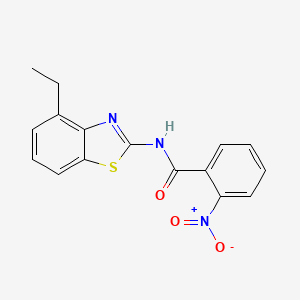

The molecular structures of 2-[4-(4-ethylbenzamido)phenyl]benzothiazole and 2-[4-(4-nitrobenzamido)phenyl]benzothiazole were determined using spectroscopic techniques. The study found that one of the compounds, BSN-011, could be a good drug candidate, highlighting the importance of these compounds in pharmaceutical research (Ünsalan et al., 2020).

Antibacterial Activity Against Streptococcus Pyogenes

A study on hydroxy-substituted benzothiazole derivatives, which are structurally related to N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, revealed significant antibacterial activity against Streptococcus Pyogenes. This research contributes to the understanding of the antibacterial potential of benzothiazole derivatives (Gupta, 2018).

Nanoparticles and Nanocrystals Synthesis

The synthesis and characterization of nanoparticles and nanocrystals of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, a compound with a similar structural motif, were studied. This research contributes to the field of nanotechnology and its applications in material science (Saeed et al., 2013).

Antibacterial Activity Against Pseudomonas Aeruginosa

Research on methoxy-substituted benzothiazole derivatives, structurally similar to the compound of interest, demonstrated potent antibacterial activity against Pseudomonas Aeruginosa. This study adds to the understanding of the antibacterial properties of benzothiazole derivatives (Gupta, 2018).

Safety and Hazards

properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-10-6-5-9-13-14(10)17-16(23-13)18-15(20)11-7-3-4-8-12(11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFGEMXTCXDTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)

![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)

![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)

![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)

![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)